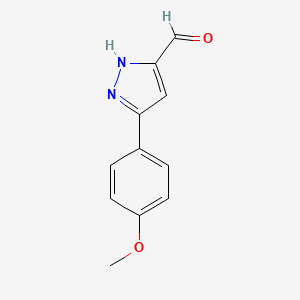

3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde

説明

特性

IUPAC Name |

3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)11-6-9(7-14)12-13-11/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFTYBUGNZQQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazolone. This intermediate is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group at the 5-position of the pyrazole ring .

Industrial Production Methods:生物活性

3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde is , with a molecular weight of approximately 178.20 g/mol. The compound features a pyrazole ring substituted with a methoxyphenyl group and an aldehyde functional group, which enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies indicate that pyrazole derivatives, including 3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde, exhibit notable anticancer activities. Research has demonstrated that compounds within this class can inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Cervical Cancer (SiHa)

- Prostate Cancer (PC-3)

For instance, one study reported that similar pyrazole derivatives displayed IC50 values ranging from 2.13 µM to 4.46 µM against these cancer cell lines, indicating significant cytotoxicity while showing minimal toxicity to normal cells like HEK-293T .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against several pathogens, including bacteria and fungi. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL for certain derivatives, suggesting strong antimicrobial potential .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. These compounds can inhibit inflammatory mediators and pathways, contributing to their therapeutic potential in treating inflammatory diseases .

The biological activity of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde is believed to be mediated through several mechanisms:

- Tubulin Polymerization Inhibition : Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .

- Enzyme Inhibition : Pyrazole derivatives have been reported to inhibit various enzymes involved in cancer progression and inflammation, such as topoisomerase II and cyclooxygenase .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, further promoting cell death .

Study on Anticancer Activity

A comprehensive study synthesized various pyrazole derivatives, including 3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde, and evaluated their anticancer effects using MTT assays. The results indicated that the compound significantly inhibited cell proliferation in breast and prostate cancer cell lines compared to untreated controls.

| Compound | Cell Line | IC50 (µM) | Toxicity (HEK-293T) |

|---|---|---|---|

| 3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde | MCF-7 | 2.13 ± 0.80 | Low |

| 3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde | SiHa | 4.34 ± 0.98 | Low |

| 3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde | PC-3 | 4.46 ± 0.53 | Low |

Study on Antimicrobial Activity

In another research effort, the antimicrobial efficacy of various pyrazole derivatives was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that derivatives exhibited significant bactericidal effects with MIC values indicating strong potential for therapeutic applications.

類似化合物との比較

Table 1: Structural Analogs and Substituent Effects

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group increases electron density, enhancing nucleophilicity at the pyrazole ring compared to halogenated analogs (e.g., 4-F, 4-Br) .

- Conformational Flexibility: Dihydropyrazole derivatives (e.g., compound in ) exhibit non-planar rings, altering binding interactions in biological systems.

- Steric Effects : Bulky substituents like 4-chlorobenzyl () introduce steric hindrance, reducing reactivity at the formyl group.

Comparison :

- The Vilsmeier–Haack method is preferred for introducing formyl groups but requires harsh conditions.

- Multi-component reactions enable rapid diversification, as seen in the synthesis of pyrazolo-oxazines .

- Nucleophilic substitution (e.g., phenol in ) offers a route to ether-linked derivatives under mild conditions.

SAR Insights :

- Methoxy Groups : Enhance antioxidant activity by stabilizing radical intermediates (e.g., chalcone derivatives in ).

- Halogenation : Bromine/chlorine substituents () improve lipophilicity but may reduce target binding due to steric effects.

- Ring Saturation : Dihydropyrazoles () show improved cardiovascular activity due to conformational flexibility.

Crystallographic and Conformational Analysis

- Planarity: The pyrazole ring in 3-(4-methoxyphenyl)-1H-pyrazole-5-carbaldehyde is nearly planar, similar to analogs like 3-methyl-5-phenoxy-1-phenyl derivatives .

- Dihedral Angles: Substituents influence ring orientations.

- Validation : Structures are validated via SHELX refinement (R < 0.05) , ensuring accuracy in stereochemical assignments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。